molecular formula C12H16O2 B13311057 1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one CAS No. 105337-39-1

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one

Cat. No.: B13311057
CAS No.: 105337-39-1
M. Wt: 192.25 g/mol
InChI Key: KDSZUDODQQARLW-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 1-(4-Oxo-3-methylphenyl)-3-methylbutan-1-one.

    Reduction: 1-(4-Hydroxy-3-methylphenyl)-3-methylbutanol.

    Substitution: 1-(4-Alkoxy-3-methylphenyl)-3-methylbutan-1-one or 1-(4-Acyl-3-methylphenyl)-3-methylbutan-1-one.

Scientific Research Applications

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its potential anticancer activity could be due to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one can be compared with other similar compounds, such as:

    4-Hydroxy-3-methylacetophenone: Lacks the butanone side chain, making it less versatile in certain synthetic applications.

    4-Hydroxy-3-methylbenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.

    4-Hydroxy-3-methylbenzoic acid: Possesses a carboxylic acid group, which imparts different chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups and structural features, which enable a wide range of chemical reactions and applications.

Properties

CAS No.

105337-39-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-3-methylphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C12H16O2/c1-8(2)6-12(14)10-4-5-11(13)9(3)7-10/h4-5,7-8,13H,6H2,1-3H3

InChI Key

KDSZUDODQQARLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(C)C)O

Origin of Product

United States

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